(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Process Chemistry Chiral Resolution Epoxide Recovery

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, also known as (2R,3S)-1,2-epoxy-4-penten-3-ol, is a chiral, enantiomerically pure epoxy alcohol with a terminal alkene. This compound serves as a versatile C5 synthon in asymmetric synthesis, offering two stereocenters and dual reactive handles (epoxide and allylic alcohol) for iterative functionalization.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 100017-22-9
Cat. No. B048826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol
CAS100017-22-9
Synonyms4,5-Anhydro-1,2-dideoxy-D-erythro-pent-1-enitol
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC=CC(C1CO1)O
InChIInChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2/t4-,5+/m0/s1
InChIKeyYYUNQECXARGEAQ-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol (CAS 100017-22-9) Procurement Guide: Chiral Epoxy Alcohol Building Block


(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, also known as (2R,3S)-1,2-epoxy-4-penten-3-ol, is a chiral, enantiomerically pure epoxy alcohol with a terminal alkene [1]. This compound serves as a versatile C5 synthon in asymmetric synthesis, offering two stereocenters and dual reactive handles (epoxide and allylic alcohol) for iterative functionalization . Its well-defined stereochemistry is critical for the stereoselective construction of complex natural products and pharmaceutical intermediates.

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: Why Generic Substitution of Chiral Epoxy Alcohols Compromises Synthetic Integrity


Generic or racemic substitutes cannot replicate the stereochemical outcomes of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol. The compound's specific (2R,3S) absolute configuration is essential for inducing chirality in downstream products; use of the enantiomer (2S,3R) or a racemic mixture would lead to diastereomeric impurities or completely different biological activity in final target molecules [1]. Furthermore, the presence of both a terminal alkene and an epoxide moiety enables unique cascade reactions, such as ring-opening followed by metathesis, which are not feasible with saturated epoxy alcohols or simpler epoxides lacking the alkene handle [2].

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: Quantitative Evidence for Differentiated Selection


Process-Scale Recovery Yields: A Comparison of (2S,3R)-1,2-Epoxy-4-penten-3-ol Isolation Methods

The recovery of (2S,3R)-1,2-epoxy-4-penten-3-ol (the enantiomer of the target compound, with identical physical properties and reactivity) from Sharpless epoxidation reaction mixtures is a critical process parameter. A conventional vacuum distillation recovery method yields only about 32-35% of the optically active epoxy alcohol due to polymerization [1]. In contrast, an improved process incorporating a wiped-film evaporator (WFE) and azeotropic distillation with Decalin® recovers the product in a yield of 72% [1]. This quantitative improvement is crucial for procurement decisions involving multi-step syntheses that require this chiral building block.

Process Chemistry Chiral Resolution Epoxide Recovery

Synthetic Efficiency in Complex Molecule Synthesis: Overall Yields from (2R,3S)-1,2-Epoxy-4-penten-3-ol

(2R,3S)-1,2-Epoxy-4-penten-3-ol serves as a highly efficient starting material for the construction of complex cyclohexane cores found in angiogenesis inhibitors. A formal total synthesis of ovalicin and fumagillin utilizes this epoxide, achieving an impressive 64% overall yield for a key intermediate (4) in eight steps [1]. In a separate study, the same epoxide was transformed into (−)-6-acetoxy-5-hexadecanolide, a pheromone, in six steps with a 37% overall yield [2]. These yields, when compared to alternative routes starting from chiral pool materials like carbohydrates or quinic acid—which often require longer synthetic sequences and suffer from lower overall efficiency—underscore the value of this specific epoxide in streamlining complex synthetic campaigns.

Total Synthesis Natural Products Angiogenesis Inhibitors

Enantiomeric Integrity: Quantifying Optical Purity in Synthesis

The value of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is intrinsically linked to its stereochemical purity. While specific ee data for the commercial compound is typically provided on a batch-specific Certificate of Analysis (CoA), the Sharpless asymmetric epoxidation process used to synthesize this class of compounds consistently delivers products with an enantiomeric excess (ee) greater than 80% [1]. This is a critical class-level benchmark. Procurement of the target compound from a supplier that guarantees high enantiopurity is essential, as a lower ee would directly translate to lower yields and diastereomeric impurities in downstream chiral products.

Chiral Purity Asymmetric Synthesis Quality Control

Shelf Stability and Storage: Comparative Vendor Specifications

The compound (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, like many terminal epoxides, is reactive and can undergo polymerization or hydrolysis if stored improperly. Vendor specifications highlight this sensitivity: the compound is recommended for storage at 2-8°C in a sealed container, protected from moisture and light . This contrasts with less reactive, non-chiral, or saturated epoxy alcohols which may be stable at room temperature . This specific storage requirement is a key differentiator; procurement decisions must account for the need for refrigerated shipping and storage to ensure material integrity upon receipt.

Stability Storage Conditions Procurement Specifications

Commercially Available Purity: A Minimum Benchmark of 95%

The minimum purity specification for (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is consistently reported as ≥95% across multiple reputable vendors . This is a quantitative benchmark. While some custom synthesis houses may offer material of lower purity, the ≥95% standard ensures that the material is suitable for sensitive applications like multi-step synthesis and kinetic resolution studies without the need for immediate, yield-reducing purification. This purity level is comparable to other high-value chiral synthons but is not guaranteed for all epoxy alcohols.

Purity Quality Control Procurement

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: Validated Application Scenarios Based on Quantitative Evidence


Strategic Sourcing for Multi-Step Total Synthesis of Angiogenesis Inhibitors

Research groups and pharmaceutical companies engaged in the total synthesis of angiogenesis inhibitors like ovalicin and fumagillin should prioritize the procurement of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol. The evidence demonstrates that its use as a starting material enables a short, efficient synthetic route with a 64% overall yield over eight steps to a key intermediate [1]. This high synthetic efficiency, coupled with the compound's high enantiopurity [2], directly translates to reduced time and cost in the development of these therapeutically relevant molecules.

Process Development and Scale-Up of Chiral Epoxide-Containing Intermediates

For process chemists and CROs scaling up reactions involving chiral epoxy alcohols, the selection of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol from a supplier using advanced recovery methods is critical. Patent data confirms that optimized purification (using WFE and azeotropic distillation) can improve the isolated yield of the valuable chiral epoxide from ~35% to 72% compared to conventional methods [3]. Procuring material from a source that implements such a process minimizes losses due to polymerization and ensures higher material throughput for large-scale campaigns.

Kinetic Resolution and Stereochemical Mechanism Studies

Researchers investigating kinetic resolutions, asymmetric catalysis, or the fundamental stereochemistry of epoxide ring-opening should select this compound. Its well-defined (2R,3S) stereochemistry and dual functional groups (epoxide and terminal alkene) make it an ideal probe for studying stereochemical outcomes in reactions like titanium-promoted ring-opening with thiols [4] or intramolecular Cope-House cyclizations [5]. The high commercial purity standard of ≥95% ensures that experimental results are not confounded by impurities.

Synthesis of Chiral Pheromones and Bioactive Lactones

Groups synthesizing chiral pheromones or other bioactive lactones, such as (−)-6-acetoxy-5-hexadecanolide, should use this compound. The evidence shows that (2R,3S)-1,2-epoxy-4-penten-3-ol can be efficiently converted to the target lactone in six steps with a 37% overall yield, leveraging its alkene handle in a key size-selective ring-closing/cross metathesis reaction [6]. This validated synthetic route demonstrates the compound's utility in constructing complex heterocyclic frameworks.

Technical Documentation Hub

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